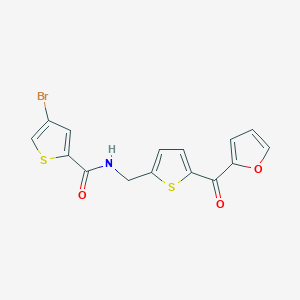

4-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide

Description

This compound features a brominated thiophene backbone linked to a carboxamide group, with a furan-2-carbonyl substituent on the adjacent thiophene ring. Its structure combines electron-withdrawing (bromo) and aromatic (furan, thiophene) moieties, which may influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

4-bromo-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO3S2/c16-9-6-13(21-8-9)15(19)17-7-10-3-4-12(22-10)14(18)11-2-1-5-20-11/h1-6,8H,7H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFQJGPDCCQEGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC(=CS3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene and furan rings, followed by their functionalization and coupling. One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as flash chromatography and recrystallization is also common to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced .

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for several applications across different scientific domains:

Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of thiophene and furan exhibit significant anticancer properties. For instance, compounds similar to 4-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide have shown efficacy in inducing apoptosis in various cancer cell lines, including breast and leukemia cells.

| Study | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer Activity | MCF-7 (Breast Cancer) | 0.12 - 1.47 |

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing markers associated with inflammation. This activity is often linked to the structural features that allow interaction with immune receptors.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Compounds with similar thiophene and furan moieties have been shown to inhibit bacterial growth by targeting essential bacterial enzymes, such as dihydropteroate synthase, disrupting folate synthesis .

Organic Electronics

Due to its unique electronic properties, this compound is being explored for applications in organic semiconductors. Its ability to form charge-transfer complexes makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study 1: Anticancer Efficacy

A study focused on the cytotoxic effects of related thiophene derivatives on human breast adenocarcinoma cells demonstrated promising results. The derivatives exhibited significant cytotoxicity, indicating their potential as therapeutic agents against cancer.

Case Study 2: Structure–Activity Relationship (SAR) Analysis

A comprehensive SAR analysis revealed that modifications in the furan and thiophene moieties significantly influence biological activity. Electron-donating groups enhanced anticancer activity, while electron-withdrawing groups diminished it .

Mechanism of Action

The mechanism of action of 4-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The table below compares the target compound with structurally related derivatives, emphasizing substituent effects and reported activities:

Substituent Effects on Properties

- nitro groups in ).

- Furan vs. Thiophene : The furan-2-carbonyl group in the target compound introduces oxygen-based polarity, contrasting with sulfur-containing thiophene derivatives like 2-thiophenefentanyl .

- Heterocyclic Appendages : Thiazole (6d ) and pyridine ( ) substituents improve solubility and target specificity compared to bulkier aryl groups.

Biological Activity

4-Bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C₁₅H₁₀BrN₁O₃S₂

- Molecular Weight : 396.3 g/mol

The structure features a bromine atom, thiophene rings, and a furan moiety, which contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an enzyme inhibitor and its anti-inflammatory properties.

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of several enzymes, including:

- Acetylcholinesterase (AChE) : Inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing cognitive functions.

- Urease : Compounds that inhibit urease are important in treating infections caused by urease-producing bacteria.

A study highlighted that derivatives of thiophene compounds exhibited significant inhibition against AChE with IC₅₀ values in the low micromolar range, suggesting that similar activities may be expected from this compound .

2. Anti-inflammatory Activity

In vivo studies have demonstrated that compounds similar to this compound possess notable anti-inflammatory effects. For instance:

- The compound exhibited a significant reduction in carrageenan-induced paw edema in rats, indicating its potential as an anti-inflammatory agent.

The anti-inflammatory mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .

Case Studies and Research Findings

The proposed mechanism of action for this compound involves:

- Binding to Active Sites : The compound likely binds to the active sites of target enzymes (e.g., AChE and COX), inhibiting their activity.

- Modulation of Inflammatory Pathways : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins.

Q & A

Q. What synthetic strategies are effective for preparing 4-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide?

Methodological Answer: The synthesis typically involves sequential coupling reactions. For example:

- Step 1 : Bromination of 2-thiophenecarboxylic acid derivatives (e.g., 4-bromo-2-thiophenecarboxylic acid) using brominating agents like NBS ().

- Step 2 : Activation of the carboxylic acid to an acyl chloride (e.g., using thionyl chloride) followed by amide coupling with a substituted benzylamine. demonstrates a similar approach using 2-thiophenecarbonyl chloride and 2-nitroaniline in acetonitrile under reflux.

- Step 3 : Introduction of the furan-2-carbonyl group via Friedel-Crafts acylation or cross-coupling (e.g., Suzuki-Miyaura), ensuring regioselectivity by optimizing reaction conditions ().

Key Considerations : Monitor reaction progress via TLC and confirm purity via HPLC or column chromatography.

Q. How can crystallographic data resolve ambiguities in the compound’s conformation?

Methodological Answer : Single-crystal X-ray diffraction (SXRD) is critical. Use SHELX programs (e.g., SHELXL for refinement) to analyze bond lengths, dihedral angles, and intermolecular interactions ( ). For example:

- Dihedral Angles : Compare angles between thiophene and furan rings to assess planarity (e.g., reports dihedral angles of 8.5–13.5° for similar amides).

- Hydrogen Bonding : Identify weak C–H⋯O/S interactions (common in thiophene derivatives) using graph-set analysis ().

Data Contradictions : Discrepancies in C–S bond lengths or nitro-group orientations may arise; refine with restraints and validate against density maps.

Q. What spectroscopic techniques are essential for structural confirmation?

Methodological Answer :

- NMR : Use , , and 2D experiments (e.g., HSQC, HMBC) to assign thiophene protons (~δ 7.2–7.5 ppm), furan carbonyl carbons (~δ 160 ppm), and amide NH signals (~δ 8–10 ppm) ().

- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., [M+H]+ expected at ~441 Da for CHBrNOS).

- IR : Validate carbonyl stretches (~1650–1700 cm) and Br–C vibrations (~550 cm) ().

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

Methodological Answer : Bromine at the 4-position of thiophene acts as a directing group, enabling regioselective Suzuki or Ullmann couplings. For example:

- Suzuki Coupling : Use Pd catalysts (e.g., Pd(PPh)) with aryl boronic acids to replace Br with aryl groups. Optimize solvent (DME/HO) and base (NaCO) ().

- Contradictions : Competing side reactions (e.g., dehalogenation) may occur; mitigate by controlling temperature (80–100°C) and ligand choice (XPhos).

Q. What computational methods predict metabolic stability and aldehyde oxidase (AO) susceptibility?

Methodological Answer :

- AO Metabolism Prediction : Use density functional theory (DFT) to calculate electron-deficient regions prone to oxidation. For furan-thiophene hybrids, the furan carbonyl may act as an AO substrate ().

- Software : Schrödinger’s QikProp or ADMET Predictor to estimate clearance rates. Validate with in vitro assays (e.g., human liver microsomes).

Q. How do supramolecular interactions affect solubility and bioavailability?

Methodological Answer :

- Crystal Packing Analysis : Use Mercury software to visualize π-π stacking (thiophene rings) and C–H⋯O interactions (amide/furan groups), which reduce solubility ().

- Solubility Enhancement : Co-crystallize with PEG derivatives or introduce hydrophilic substituents (e.g., –OH) at non-critical positions.

Q. What strategies address conflicting biological activity data in structure-activity relationship (SAR) studies?

Methodological Answer :

- Data Triangulation : Compare cytotoxicity (e.g., IC in MCF-7 cells) with molecular docking (e.g., AutoDock Vina) to validate target engagement ().

- Contradictions : If SAR shows inconsistent trends (e.g., higher bromine content ≠ higher activity), assess off-target effects via kinome-wide profiling or proteomics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.